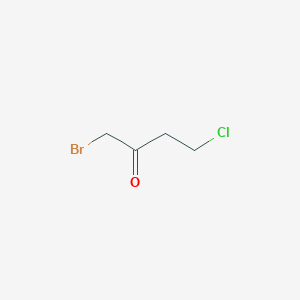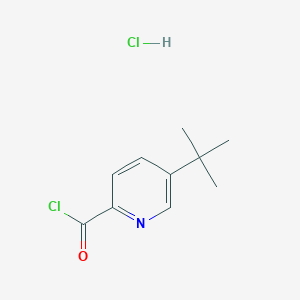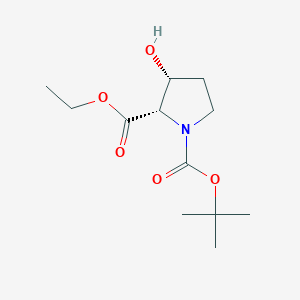![molecular formula C10H16O2Si B12274723 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid CAS No. 1268810-14-5](/img/structure/B12274723.png)
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid is a chemical compound with the molecular formula C10H16O2Si and a molecular weight of 196.32 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis.
Métodos De Preparación
The synthesis of 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid typically involves the reaction of cyclobutanecarboxylic acid with trimethylsilylacetylene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The industrial production methods are similar but often optimized for larger scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like tetrabutylammonium fluoride. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid exerts its effects involves its interaction with specific molecular targets. The trimethylsilyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The cyclobutanecarboxylic acid moiety can interact with enzymes and other biological molecules, influencing biochemical pathways.
Comparación Con Compuestos Similares
1-[(Trimethylsilyl)ethynyl]cyclobutanecarboxylic Acid can be compared with similar compounds such as:
- 1-[(Trimethylsilyl)ethynyl]cyclopropanecarboxylic Acid
- 1-[(Trimethylsilyl)ethynyl]cyclopentanecarboxylic Acid
These compounds share similar structural features but differ in the size of the cycloalkane ring. The unique combination of the trimethylsilyl group and the cyclobutanecarboxylic acid moiety gives this compound distinct chemical properties and reactivity.
Propiedades
Número CAS |
1268810-14-5 |
|---|---|
Fórmula molecular |
C10H16O2Si |
Peso molecular |
196.32 g/mol |
Nombre IUPAC |
1-(2-trimethylsilylethynyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C10H16O2Si/c1-13(2,3)8-7-10(9(11)12)5-4-6-10/h4-6H2,1-3H3,(H,11,12) |
Clave InChI |
ICEFRTMWNGJLFX-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)C#CC1(CCC1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



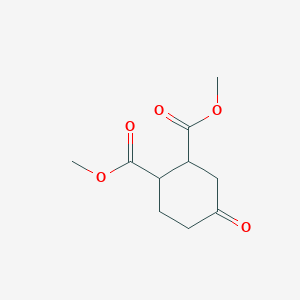
![N-methyl-N-{1-[4-(morpholine-4-sulfonyl)benzoyl]piperidin-4-yl}pyridin-2-amine](/img/structure/B12274664.png)
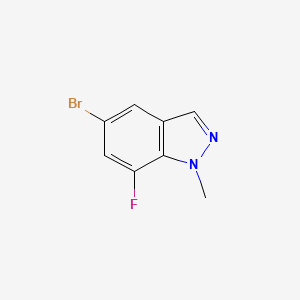
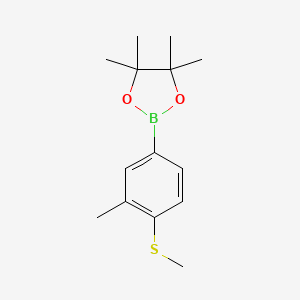
![2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B12274689.png)

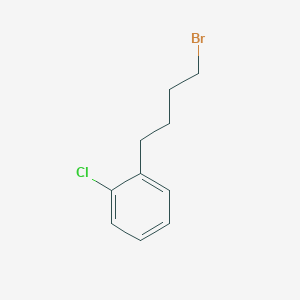
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
